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Compound of Interest

Compound Name: N-ethylheptanamide

Cat. No.: B15620699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for N-
ethylheptanamide, a secondary amide with potential applications in various fields, including its

use as a linker in Proteolysis Targeting Chimeras (PROTACs). The objective is to assess the

reproducibility of its synthesis and characterization data by comparing published methodologies

and results.

Physicochemical Properties of N-ethylheptanamide
N-ethylheptanamide is a waxy solid at room temperature. A summary of its key

physicochemical properties is presented in Table 1. While some data is available from chemical

suppliers and databases, a comprehensive set of experimentally verified data from multiple

peer-reviewed sources remains limited.

Table 1: Physicochemical Properties of N-ethylheptanamide
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Property Value Source

Molecular Formula C₉H₁₉NO PubChem[1]

Molecular Weight 157.25 g/mol PubChem[1], ChemicalBook[2]

CAS Number 54007-34-0 ChemicalBook[2]

Boiling Point 154 °C (at 15 Torr) ChemicalBook[2]

Predicted Density
0.859 ± 0.06 g/cm³ (25 °C, 760

Torr)
ChemicalBook

Predicted pKa 16.86 ± 0.46 ChemicalBook

Experimental Protocols
A detailed, reproducible experimental protocol for the synthesis of N-ethylheptanamide is

crucial for assessing the consistency of its reported properties. Below is a standard laboratory

procedure for the synthesis of N-ethylheptanamide from heptanoyl chloride and ethylamine.

Synthesis of N-ethylheptanamide
Reaction Scheme:
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Synthesis of N-ethylheptanamide
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Figure 1. Reaction scheme for the synthesis of N-ethylheptanamide.

Materials:

Heptanoyl chloride

Ethylamine (2.0 M solution in THF or as a gas)

Triethylamine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Standard laboratory glassware and stirring equipment
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Procedure:

To a solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous

dichloromethane at 0 °C under an inert atmosphere, add heptanoyl chloride (1.0 equivalent)

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude product.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield pure N-ethylheptanamide.

Determine the yield and characterize the product using spectroscopic methods.

Spectroscopic Characterization
The following are the expected spectroscopic data for N-ethylheptanamide based on typical

values for secondary amides.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Procedure: Dissolve a small sample of the purified product in a deuterated solvent (e.g.,

CDCl₃) and acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Expected Chemical Shifts (δ) in ppm:

~5.4-6.0 (broad singlet, 1H, N-H)

3.2-3.3 (quartet, 2H, -NH-CH₂-CH₃)
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2.1-2.2 (triplet, 2H, -CO-CH₂-)

1.5-1.7 (multiplet, 2H, -CO-CH₂-CH₂-)

1.2-1.4 (multiplet, 6H, -(CH₂)₃-CH₃)

1.1-1.2 (triplet, 3H, -NH-CH₂-CH₃)

0.8-0.9 (triplet, 3H, -(CH₂)₅-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Procedure: Use the same sample prepared for ¹H NMR and acquire a proton-decoupled ¹³C

NMR spectrum.

Expected Chemical Shifts (δ) in ppm:

~173 (C=O)

~38 (-NH-CH₂)

~36 (-CO-CH₂)

~31, 29, 25, 22 (aliphatic -CH₂- groups)

~15 (-NH-CH₂-CH₃)

~14 (-(CH₂)₅-CH₃)

IR (Infrared) Spectroscopy:

Procedure: Acquire the IR spectrum of the neat product using an ATR-FTIR spectrometer.

Expected Absorption Bands (cm⁻¹):

~3300 (N-H stretch, broad)

~2955, 2925, 2855 (C-H stretch)
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~1640 (C=O stretch, amide I band)

~1550 (N-H bend, amide II band)

Mass Spectrometry (MS):

Procedure: Analyze the sample using a mass spectrometer with a suitable ionization

technique (e.g., ESI or GC-MS).

Expected m/z values:

[M+H]⁺: 158.1545 (for High-Resolution Mass Spectrometry)

Molecular Ion (M⁺˙): 157.1467 (for Electron Ionization)

Common fragment ions would result from cleavage alpha to the carbonyl group and the

nitrogen atom.

Comparison with Alternatives: N-alkylamides as
PROTAC Linkers
N-ethylheptanamide can be classified as a simple alkyl amide linker. In the context of

PROTACs, the linker plays a critical role in determining the efficacy of the degrader. The choice

of linker can influence the formation of a stable ternary complex between the target protein, the

PROTAC, and the E3 ligase.[3][4][5][6]

Table 2: Comparison of N-ethylheptanamide with Alternative Linker Types
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Linker Type
Representative
Example

Key
Characteristic
s

Advantages Disadvantages

Simple Alkyl

Amide

N-

ethylheptanamid

e

Flexible,

hydrophobic alkyl

chain with an

amide bond.

Synthetically

accessible,

provides

conformational

flexibility.

May have poor

aqueous

solubility.

PEG Linkers

Amides with

polyethylene

glycol chains

Hydrophilic,

flexible.

Can improve

aqueous

solubility and

pharmacokinetic

properties.[4]

May decrease

cell permeability

and metabolic

stability.[4]

Rigid Linkers

Amides

incorporating

cyclic structures

(e.g., piperidine,

phenyl rings)

Constrained

conformation.

Can pre-organize

the PROTAC for

optimal ternary

complex

formation,

potentially

increasing

potency.

More

synthetically

challenging, may

not be optimal for

all target-ligase

pairs.

"Clickable"

Linkers

Amides with

terminal alkynes

or azides

Allows for

modular and

efficient

synthesis via

click chemistry.

Enables rapid

generation of

PROTAC

libraries for

optimization.[6]

Requires

additional

synthetic steps to

install the

clickable

handles.

The optimal linker is highly dependent on the specific target protein and E3 ligase. Therefore, a

direct comparison of the performance of N-ethylheptanamide with these alternatives would

require its incorporation into a specific PROTAC system and subsequent biological evaluation.
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A thorough search of the scientific literature did not yield multiple independent, detailed

experimental reports on the synthesis and characterization of N-ethylheptanamide. While the

compound is commercially available and listed in chemical databases, the primary

experimental data required for a rigorous assessment of reproducibility is not readily available

in the public domain.

The provided experimental protocol is a standard method for amide synthesis and is expected

to be highly reproducible in terms of product identity. However, variations in reaction conditions,

purification methods, and analytical techniques can lead to differences in reported yields, purity,

and spectroscopic data.

Conclusion
This guide provides a framework for the synthesis and characterization of N-
ethylheptanamide. While the synthesis is based on a well-established and reliable chemical

transformation, the lack of multiple, independent experimental reports in the peer-reviewed

literature makes a direct assessment of the reproducibility of its experimental data challenging.

For researchers and drug development professionals, it is recommended to perform a thorough

in-house characterization of N-ethylheptanamide to establish a reliable internal benchmark for

its properties. When considering N-ethylheptanamide as a component in a larger molecule,

such as a PROTAC, it is crucial to compare its performance empirically against a panel of

alternative linkers with varying properties to identify the optimal structure for the desired

biological activity.

Experimental Workflow Diagram
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General Workflow for N-ethylheptanamide Synthesis and Characterization

Start

Synthesis of N-ethylheptanamide
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Column Chromatography

Spectroscopic Characterization

1H and 13C NMR IR Spectroscopy Mass Spectrometry
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Figure 2. A generalized experimental workflow for the synthesis and characterization of N-
ethylheptanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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